2-Methyl-1-(1-methyl-1h-indazol-3-yl)propan-2-ol
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Overview
Description
2-Methyl-1-(1-methyl-1h-indazol-3-yl)propan-2-ol is an organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1-methyl-1h-indazol-3-yl)propan-2-ol typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through the cyclization of o-nitroaniline derivatives with hydrazine or its derivatives under acidic conditions.
Addition of Propanol Group: The final step involves the addition of the propanol group to the indazole core, which can be achieved through a Grignard reaction using 2-bromo-2-methylpropan-1-ol and magnesium.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(1-methyl-1h-indazol-3-yl)propan-2-ol can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Scientific Research Applications
2-Methyl-1-(1-methyl-1h-indazol-3-yl)propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1-methyl-1h-indazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with a similar bicyclic structure.
1-Methylindazole: A derivative with a methyl group on the nitrogen atom of the indazole ring.
2-Methylindazole: A derivative with a methyl group on the carbon atom adjacent to the nitrogen in the indazole ring.
Uniqueness
2-Methyl-1-(1-methyl-1h-indazol-3-yl)propan-2-ol is unique due to the presence of both a methyl group and a propanol group, which confer distinct chemical and biological properties compared to other indazole derivatives .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-methyl-1-(1-methylindazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C12H16N2O/c1-12(2,15)8-10-9-6-4-5-7-11(9)14(3)13-10/h4-7,15H,8H2,1-3H3 |
InChI Key |
KGLFBDCGVVHGJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NN(C2=CC=CC=C21)C)O |
Origin of Product |
United States |
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